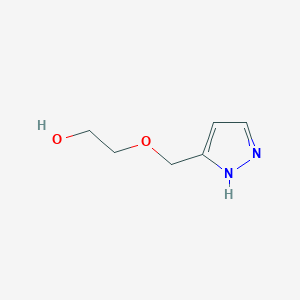

2-(1H-pyrazol-3-ylmethoxy)ethanol

Description

2-(1H-Pyrazol-3-ylmethoxy)ethanol is an ethanol derivative functionalized with a pyrazole ring via a methoxy group. Its structure features a pyrazole moiety (a five-membered aromatic ring with two adjacent nitrogen atoms) attached to a methoxy-ethanol chain.

Properties

Molecular Formula |

C6H10N2O2 |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

2-(1H-pyrazol-5-ylmethoxy)ethanol |

InChI |

InChI=1S/C6H10N2O2/c9-3-4-10-5-6-1-2-7-8-6/h1-2,9H,3-5H2,(H,7,8) |

InChI Key |

SLUIYJHOSLBGEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NN=C1)COCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-3-ylmethoxy)ethanol can be achieved through various methods. One common approach involves the cyclization of hydrazine derivatives with 1,3-diketones or β-ketoesters . The reaction typically proceeds under mild conditions, often using a catalyst such as copper or palladium to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of pyrazole derivatives, including 2-(1H-pyrazol-3-ylmethoxy)ethanol, often employs one-pot multicomponent reactions. These methods are advantageous due to their efficiency and ability to produce high yields with minimal byproducts . Transition-metal catalysts and photoredox reactions are commonly used to enhance the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-3-ylmethoxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and substituted pyrazole analogs .

Scientific Research Applications

2-(1H-pyrazol-3-ylmethoxy)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-3-ylmethoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(1H-pyrazol-3-ylmethoxy)ethanol and its analogs:

*Estimated based on structural analogs.

Key Structural and Functional Insights:

Substituent Effects on Reactivity: The methoxy group in 2-(1H-pyrazol-3-ylmethoxy)ethanol may reduce hydrogen-bonding capacity compared to hydroxylated analogs like 2-(1H-pyrazol-3-yl)ethanol . This could influence solubility in polar solvents or interactions in biological systems.

Synthetic Pathways: Pyrazole-ethanol derivatives are commonly synthesized via hydrazine-mediated cyclization (e.g., hydrazine hydrate with ketones or aldehydes in ethanol, as seen in ). The methoxy group in 2-(1H-pyrazol-3-ylmethoxy)ethanol may require protective-group strategies during synthesis to avoid side reactions.

The methoxy group could modulate bioavailability or target binding. Complex derivatives, such as those with pyridine rings (e.g., ), highlight the versatility of pyrazole-ethanol scaffolds in coordination chemistry or drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.